N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide
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Overview
Description
“N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide” is a compound that contains a triazole ring. Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry due to their wide range of biological activities . The synthesis of such compounds often involves a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis .Chemical Reactions Analysis
The chemical reactions involving triazole derivatives are diverse. For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of K2CO3 in DMF produces the corresponding 2-substituted 4-bromo-1,2,3-triazoles in a regioselective process .Scientific Research Applications
Drug Discovery
The 1,2,3-triazole moiety is a privileged structure that has found broad applications in drug discovery . It is part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β -lactum antibiotic tazobactam, etc .
Organic Synthesis
1,2,3-triazoles are also used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles have been used due to their high chemical stability .
Supramolecular Chemistry
1,2,3-triazoles have found applications in supramolecular chemistry . They have a strong dipole moment and hydrogen bonding ability, which make them useful in this field .
Bioconjugation
1,2,3-triazoles are used in bioconjugation, a chemical strategy that joins two biomolecules together .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used due to their ability to mimic an E or a Z amide bond .
Fluorescent Imaging
1,2,3-triazoles have applications in fluorescent imaging .
Materials Science
Lastly, 1,2,3-triazoles are used in materials science .
As for the thiophene moiety, it is used as a raw material in the synthesis of anticancer agents and anti-atherosclerotic agents . It also acts as metal complexing agents and in the development of insecticides .
Mechanism of Action
Target of Action
It is known that 1,2,3-triazoles, a core structure in the compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, contributing to its biological activities.
Mode of Action
1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features allow them to structurally resemble the amide bond, mimicking an E or a Z amide bond . This suggests that the compound may interact with its targets through these properties, leading to changes in the targets’ functions.
Biochemical Pathways
Given the broad applications of 1,2,3-triazoles in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology , it can be inferred that the compound may influence various biochemical pathways, leading to downstream effects.
Result of Action
It is known that 1,2,3-triazoles have shown versatile biological activities . This suggests that the compound may have various molecular and cellular effects, depending on its targets and the biochemical pathways it affects.
Action Environment
It is known that the activation barrier of some reactions can be overcome under certain conditions, such as heating . This suggests that environmental factors could potentially influence the compound’s action, efficacy, and stability.
Future Directions
properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-15(13-6-9-21-11-13)18-14(10-19-16-7-8-17-19)12-4-2-1-3-5-12/h1-9,11,14H,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHHOCVNMQMBOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide |
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